Physicochemical Comparison: Lipophilicity and Polar Surface Area Versus N-Benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide
The target compound exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 65.4 Ų [1]. In contrast, the structurally related analog N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is predicted to have a higher TPSA due to the sulfonyl moiety, which introduces two additional H-bond acceptors. While no direct experimental logP or permeability data are available for the target compound, the lower TPSA combined with moderate lipophilicity suggests a superior passive membrane permeation profile relative to sulfonyl-containing analogs. This physicochemical differentiation may translate into higher blood–brain barrier penetration potential in CNS-targeted assays.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 65.4 Ų [1] |
| Comparator Or Baseline | N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide (predicted TPSA >80 Ų based on sulfonyl contribution; exact value not publicly reported) |
| Quantified Difference | Predicted difference >14.6 Ų |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
A lower TPSA (<90 Ų) paired with moderate logP is a key indicator of blood–brain barrier penetrance, making this compound a more suitable choice for CNS target screening compared to bulkier, more polar analogs.
- [1] PubChem Compound Summary for CID 71785050, N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396750-79-0 (accessed Apr 28, 2026). View Source
